

Methyltricaprylylammonium Bisulfate: A Comprehensive Guide to its Experimental Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyltricaprylylammonium bisulfate*

Cat. No.: *B1589292*

[Get Quote](#)

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental applications of **methyltricaprylylammonium bisulfate**. With full editorial control, this guide is structured to provide in-depth technical insights, moving beyond a rigid template to offer a narrative grounded in scientific expertise and practical experience.

Introduction: Understanding Methyltricaprylylammonium Bisulfate

Methyltricaprylylammonium bisulfate, a quaternary ammonium salt, is a versatile compound with significant potential in various chemical applications. Its structure, featuring a positively charged nitrogen atom bonded to one methyl group and three caprylyl (octyl) chains, coupled with a bisulfate (HSO_4^-) anion, imparts unique properties that make it a valuable tool in both academic and industrial research.

The long alkyl chains render the cation lipophilic, allowing it to dissolve in organic solvents, while the charged nitrogen center and the bisulfate anion provide hydrophilic characteristics. This amphiphilic nature is the foundation of its utility as both a phase-transfer catalyst and an ionic liquid. The choice of the bisulfate anion, as opposed to the more common chloride, can

influence the compound's properties, such as its acidity, thermal stability, and interaction with other molecules.[1][2]

Physicochemical and Safety Data

A thorough understanding of a chemical's properties and hazards is paramount before its use in any experimental setting.

Table 1: Physicochemical Properties of **Methyltricaprylylammonium Bisulfate**

Property	Value	Source
Molecular Formula	C ₂₅ H ₅₅ NO ₄ S	PubChem
Molecular Weight	465.8 g/mol	PubChem
CAS Number	59158-14-4	PubChem
Appearance	Varies; often a viscous liquid or waxy solid	Inferred from similar compounds
Solubility	Soluble in many organic solvents; limited solubility in water	[3]

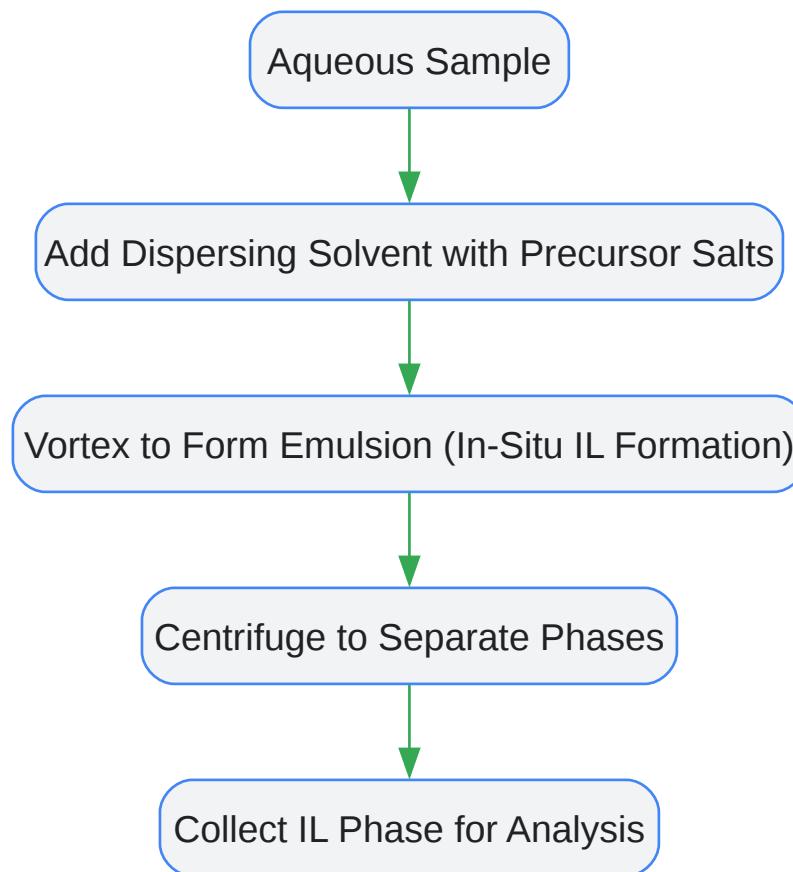
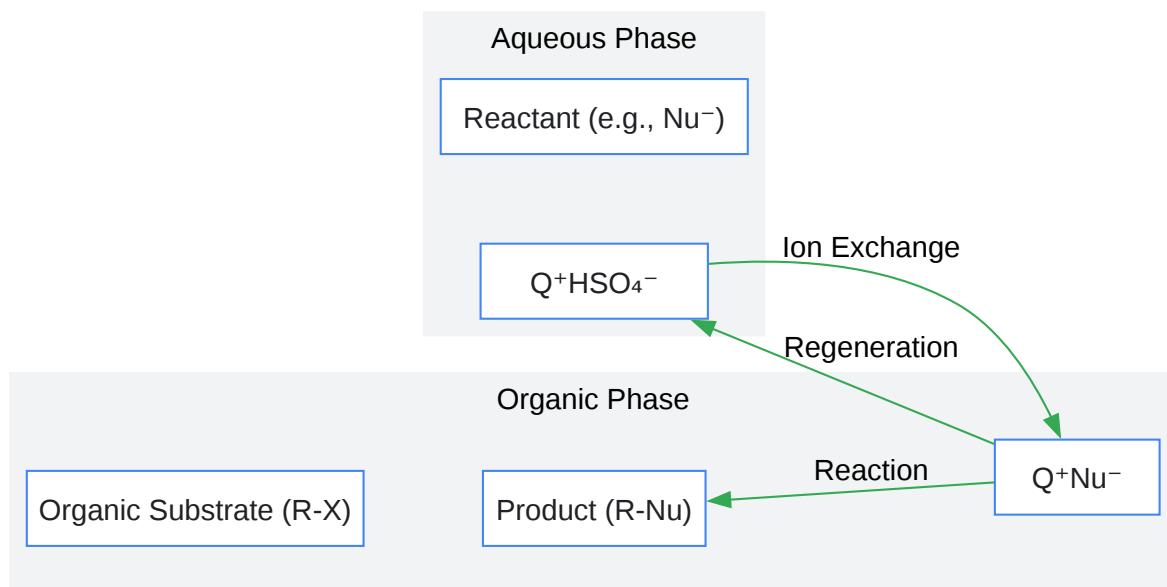
Safety and Handling Precautions:

Methyltricaprylylammonium bisulfate is classified with several hazard statements, and appropriate safety measures must be strictly followed.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust, fumes, or vapors. Wash hands thoroughly after handling.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical attention immediately.



Application I: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). **Methyltricaprylylammonium bisulfate** can act as a shuttle, transporting a reactant from one phase to another, thereby accelerating the reaction rate.[\[4\]](#)[\[5\]](#)

Mechanism of Action

The lipophilic quaternary ammonium cation pairs with an anion (e.g., a nucleophile) from the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. The catalyst cation then returns to the aqueous phase to repeat the cycle.

Visualizing the Catalytic Cycle

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains [mdpi.com]
- 2. Comparative catalytic activity of quaternary ammonium salts in synthesis of dialkyl sulfides under conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Methyltricaprylylammonium Bisulfate: A Comprehensive Guide to its Experimental Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589292#experimental-setup-for-using-methyltricaprylylammonium-bisulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com